CWP232291 -

CWP232291

Catalog Number: EVT-265844
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CWP232291 is a small molecule and prodrug of CWP232204 targeting Src associated in mitosis, of 68 kDa (Sam68 or KHDRBS1), with potential antineoplastic activity. CWP232291 is converted in serum into its active form CWP232204 which binds to Sam68, thereby resulting in the induction of apoptosis in selective cancer cells. Due to the multimodular structure of Sam68, the apoptosis mediated by CWP232204-Sam68 interaction can be attributed to 1) activation of transcription factor NF-kB induced by tumor necrosis factor alpha signaling, 2) alternative splicing of BCL-2 apoptosis gene, driving the balance towards pro-apoptotic as opposed to anti-apoptotic isoforms, 3) down-regulation of the anti-apoptotic protein survivin via Want signaling.
Overview

CWP232291 is a small-molecule inhibitor targeting the Wnt/β-catenin signaling pathway, which plays a crucial role in various biological processes, including cell proliferation and differentiation. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce degradation of β-catenin and inhibit tumor growth in several cancer types, including prostate cancer and acute myeloid leukemia.

Source

CWP232291 was developed by JW Pharmaceutical Corporation based in Seoul, South Korea. It has been investigated in clinical trials for its efficacy against relapsed or refractory acute myeloid leukemia and other malignancies .

Classification

CWP232291 is classified as a Wnt/β-catenin inhibitor. It disrupts the canonical Wnt signaling pathway, which is often aberrantly activated in various cancers, leading to uncontrolled cell growth and survival. By inhibiting this pathway, CWP232291 aims to restore normal regulatory mechanisms within the cell .

Synthesis Analysis

Methods

The synthesis of CWP232291 involves a series of chemical reactions aimed at constructing the specific molecular framework required for its activity as a Wnt/β-catenin inhibitor. While detailed synthetic routes are proprietary, it typically includes steps such as:

  • Virtual Screening: Initial identification of potential inhibitors through computational methods.
  • Nuclear Magnetic Resonance Studies: Used to confirm the structure of synthesized compounds.
  • Optimization: Modifications based on biological activity assays to enhance potency and selectivity .

Technical Details

The synthetic process likely employs standard organic chemistry techniques, including but not limited to:

  • Refluxing: To facilitate reaction completion.
  • Chromatography: For purification of the final product.
  • Spectroscopy: For structural confirmation (e.g., NMR, mass spectrometry) to ensure the integrity of the synthesized compound.
Molecular Structure Analysis

Structure

CWP232291's molecular structure features a complex arrangement designed to interact specifically with components of the Wnt signaling pathway. The exact structural formula is not publicly detailed in available literature but is characterized by functional groups that allow for binding to β-catenin.

Data

While specific molecular data such as molecular weight and exact chemical formula are not provided in the search results, it is essential for understanding how CWP232291 interacts with biological targets. Further studies typically involve crystallography or computational modeling to elucidate these details.

Chemical Reactions Analysis

Reactions

CWP232291 primarily functions by inducing degradation of β-catenin through apoptosis pathways. The compound activates endoplasmic reticulum stress responses, which are critical for initiating cell death in cancer cells that rely on Wnt signaling for survival .

Technical Details

The mechanism involves:

  • Inhibition of β-catenin Accumulation: By preventing its stabilization and promoting its degradation.
  • Activation of Apoptotic Pathways: Triggering cellular stress responses that lead to programmed cell death.
Mechanism of Action

CWP232291 operates through a multi-faceted mechanism:

  1. Inhibition of Wnt Signaling: By blocking the interaction between β-catenin and its transcriptional partners.
  2. Induction of ER Stress: This leads to activation of apoptotic pathways, enhancing cell death in cancerous cells reliant on Wnt signaling.
  3. Degradation Pathway Activation: Promoting ubiquitination and subsequent proteasomal degradation of β-catenin .

Data from studies indicate that CWP232291 effectively reduces tumor growth in preclinical models by modulating these pathways.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility are not detailed in the search results, small-molecule inhibitors like CWP232291 typically possess:

  • Moderate Lipophilicity: Facilitating cellular uptake.
  • Stability under Physiological Conditions: Essential for therapeutic efficacy.

Chemical Properties

Chemically, CWP232291 is characterized by:

  • Reactivity with Biological Targets: Specifically designed to interact with proteins involved in the Wnt signaling pathway.
  • Potential for Modification: Allowing for analog development to enhance efficacy or reduce side effects.

Relevant analyses often include stability studies under various pH conditions and interactions with biological macromolecules.

Applications

CWP232291 has significant potential applications in scientific research and clinical settings:

  • Cancer Therapy: Particularly in treating malignancies characterized by aberrant Wnt signaling, such as prostate cancer and acute myeloid leukemia.
  • Research Tool: Utilized in studies investigating the role of Wnt signaling in various biological processes and diseases.

The ongoing clinical trials aim to establish its safety profile and therapeutic efficacy across different cancer types, potentially expanding its use beyond initial indications .

Introduction to CWP232291 and Wnt/β-Catenin Signaling in Oncology

Discovery and Development of CWP232291 as a Wnt/β-Catenin Inhibitor

CWP232291 is a peptidomimetic small-molecule inhibitor targeting the Wnt/β-catenin pathway, developed by JW Pharmaceutical Corporation. Its prodrug design converts to the active form CWP232204 intracellularly, binding to Src-associated substrate in mitosis of 68 kDa (Sam68) and disrupting β-catenin-mediated transcriptional activity. This inhibits downstream oncogenes (e.g., c-Myc, cyclin D1) and induces apoptosis [2] [5] [7]. Preclinical studies first demonstrated efficacy in hematologic malignancies, leading to Phase I trials for acute myeloid leukemia (AML) and multiple myeloma. Subsequent research expanded its application to solid tumors, including ovarian, prostate, and gastrointestinal cancers, where Wnt/β-catenin hyperactivation drives tumor progression and therapy resistance [1] [4].

Role of Wnt/β-Catenin Signaling in Oncogenesis and Therapeutic Targeting

The Wnt/β-catenin pathway regulates embryonic development, stemness, and tissue homeostasis. Dysregulation occurs through:

  • Genetic mutations (e.g., APC, CTNNB1) stabilizing β-catenin [8] [10].
  • Epigenetic alterations silencing inhibitors like DKK or sFRPs [8] [9].
  • Crosstalk with PI3K/AKT, AR, and EGFR pathways amplifying oncogenic signals [9].Constitutive activation promotes tumor proliferation, epithelial-mesenchymal transition (EMT), and immune evasion. Targeting this pathway is clinically validated in APC-mutant colorectal cancer, but CWP232291 represents a novel class of inhibitors effective in cancers without canonical mutations [6] [8].

Rationale for Targeting β-Catenin in Castration-Resistant Prostate Cancer (CRPC) and Ovarian Cancer

  • CRPC: Wnt/β-catenin interacts with androgen receptor (AR) signaling, enabling resistance to enzalutamide/abiraterone. Nuclear β-catenin-AR complexes upregulate survivin and AR-V7 splice variants, sustaining tumor growth despite androgen deprivation [5] [7].
  • Ovarian Cancer: >70% of patients relapse after platinum-based chemotherapy due to Wnt-driven cancer stem cells (CSCs) and drug efflux mechanisms. β-Catenin maintains ALDH1A1+ CSCs and suppresses pro-apoptotic signals [1] [2].CWP232291’s efficacy in these contexts hinges on disrupting β-catenin/TCF transcription and inducing ER stress-mediated apoptosis, independent of cisplatin or anti-androgen sensitivity [1] [5].

Properties

Product Name

CWP232291

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

CWP-232291; CWP232291; CWP 232291.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.